
4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with amino and dichloromethylidene groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminoimidazole with dichloromethylidene chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and dichloromethylidene groups can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of novel materials with specific chemical functionalities.
Mechanism of Action
The mechanism by which 4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydrazino-1,2,4-triazole: Shares similar structural features and is used in similar applications.
4-Amino-5-methyl-2H-imidazole: Another related compound with comparable chemical properties.
4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol: Known for its coordination chemistry with metal ions.
Uniqueness
4-Amino-5-(dichloromethylidene)-1,5-dihydro-2H-imidazol-2-one stands out due to its dichloromethylidene group, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where such properties are often sought after.
Properties
CAS No. |
607706-78-5 |
|---|---|
Molecular Formula |
C4H3Cl2N3O |
Molecular Weight |
179.99 g/mol |
IUPAC Name |
4-amino-5-(dichloromethylidene)imidazol-2-one |
InChI |
InChI=1S/C4H3Cl2N3O/c5-2(6)1-3(7)9-4(10)8-1/h(H3,7,8,9,10) |
InChI Key |
BZMJMJKGWJXFNR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(Cl)Cl)C(=NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


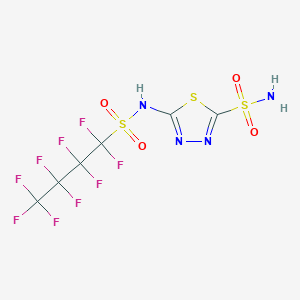
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
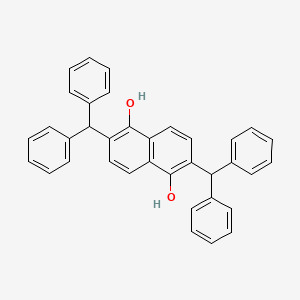
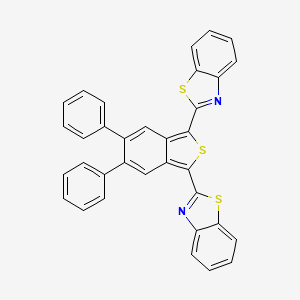
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
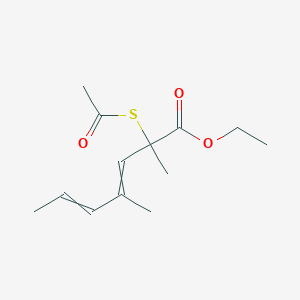
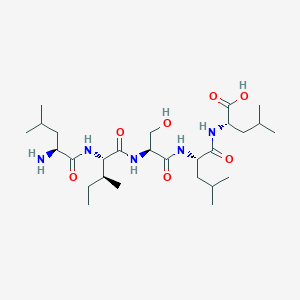
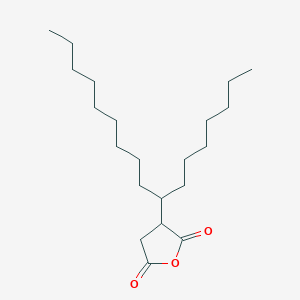
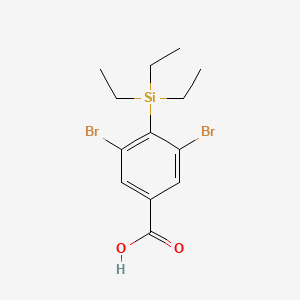
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
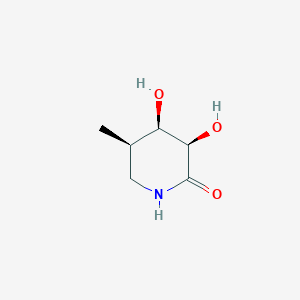

![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)

